2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate

Description

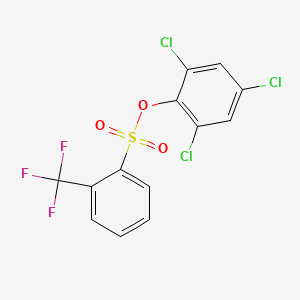

2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate is a sulfonate ester featuring a 2,4,6-trichlorophenyl group linked to a benzenesulfonate moiety substituted with a trifluoromethyl (–CF₃) group at the ortho (2-) position. This compound combines strong electron-withdrawing substituents (chlorine and trifluoromethyl) on both aromatic rings, which influence its chemical stability, reactivity, and physical properties. Such sulfonate esters are often utilized as intermediates in organic synthesis, particularly in coupling reactions or as leaving groups due to their enhanced electrophilicity .

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) 2-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRAJSOTUQONFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The trifluoromethyl group is known for its high electronegativity and can influence the chemical behavior of the compound. The benzenesulfonate group is a good leaving group in organic reactions, which could suggest that this compound might act as an intermediate in certain chemical reactions . The trichlorophenyl group is a type of chlorinated phenol, which has been used in various applications such as fungicides, herbicides, insecticides, antiseptics, defoliants, and glue preservatives .

Biological Activity

2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate (CAS No. 1171919-40-6) is a synthetic compound with significant biological implications. Its complex structure, characterized by multiple halogen substitutions, suggests potential interactions with biological systems that warrant thorough investigation. This article aims to explore its biological activity, including mechanisms of action, effects on microbial communities, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₆Cl₃F₃O₃S, with a molecular weight of 405.60 g/mol. The compound features a trichlorophenyl group and a trifluoromethyl group attached to a benzenesulfonate moiety, which contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₆Cl₃F₃O₃S |

| Molecular Weight | 405.60 g/mol |

| CAS Number | 1171919-40-6 |

| Melting Point | Not specified |

The biological activity of this compound is primarily linked to its effects on microbial populations and enzymatic pathways. Studies suggest that compounds with similar structures can exhibit antimicrobial properties by disrupting cellular processes such as:

- Cell wall synthesis : Halogenated compounds can interfere with the integrity of microbial cell walls.

- Metabolic inhibition : They may inhibit key metabolic pathways, leading to reduced growth rates or cell death.

Microbial Impact

Research has indicated that chlorinated phenols can significantly affect microbial communities in environmental settings. For instance, studies involving the degradation of related compounds like 2,4,6-trichlorophenol (246TCP) demonstrate that these compounds can inhibit methanogenesis and alter fermentation product profiles in anaerobic environments .

Case Study: Anaerobic Degradation of 246TCP

A study investigated the anaerobic degradation of 246TCP using acclimated granular sludge. Key findings include:

- Inhibition Concentration : Methanogenesis was inhibited at concentrations above 380 μM.

- Dechlorination Pathways : The dechlorination occurred primarily at the ortho position, generating intermediates such as 24DCP and final products like 4-chlorophenol.

- Bioaccumulation : Active biomass showed the capability to bioaccumulate chlorinated phenols and their degradation products .

Table 2: Summary of Microbial Effects

| Parameter | Observed Effect |

|---|---|

| Methanogenesis Inhibition | Above 380 μM |

| Dechlorination Products | 24DCP, 4-chlorophenol |

| Bioaccumulation | Significant in active biomass |

Applications in Research and Industry

Given its biological activity, this compound has potential applications in various fields:

- Environmental Science : Understanding its degradation pathways can inform bioremediation strategies for contaminated sites.

- Pharmaceuticals : Its antimicrobial properties could be explored for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, and electronic effects. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

*Calculated molecular weights based on formulas.

Key Findings from Structural Analysis:

Trifluoromethoxy (–OCF₃) in the 4-position () introduces greater polarity, enhancing solubility in polar solvents but reducing electrophilicity due to resonance donation .

Electron-Withdrawing vs. Electron-Donating Groups :

- The pentafluorophenyl group in ’s compound provides extreme electron deficiency, whereas trimethylbenzenesulfonate introduces electron-donating effects, creating a unique balance of reactivity .

- 2,4,6-Trichlorophenyl groups (common in , and the target) exhibit stronger electron-withdrawing effects than fluorine substituents, increasing the sulfonate’s leaving-group ability .

Physical Properties :

- Higher molecular weights (e.g., 395–411 g/mol for trichlorophenyl derivatives) correlate with lower volatility compared to simpler sulfonates like 2,2,2-trifluoroethyl tosylate (254 g/mol) .

- Chlorine and fluorine substituents generally reduce aqueous solubility but enhance stability toward hydrolysis .

Preparation Methods

Preparation of the 2,4,6-Trichlorophenyl Moiety

The 2,4,6-trichlorophenyl group is commonly introduced via chlorination of phenyl derivatives or through hydrazine intermediates. A notable method involves the preparation of 2,4,6-trichlorophenylhydrazine, which can be converted to various derivatives, including sulfonates.

Key Process (Based on US Patent US4772747A):

- Step 1: Chlorination of Aniline

Aniline is chlorinated to produce 2,4,6-trichloroaniline under controlled conditions. - Step 2: Diazotization

The 2,4,6-trichloroaniline is diazotized to form the corresponding diazonium salt. - Step 3: Reduction

The diazonium salt is reduced using alkali sulfite to yield 2,4,6-trichlorophenylhydrazinesulfamic acid salt. - Step 4: Acid Treatment

The sulfamic acid salt is treated with acid to form hydrazinium salts. - Step 5: Conversion to Hydrazine

Hydrazinium salts are converted to 2,4,6-trichlorophenylhydrazine.

This conventional method, however, produces significant by-products and requires careful handling of hazardous intermediates.

- Reaction of N-(2,4,6-trichloroanilino)dicarboximide with bases (alkali metal or nitrogen-containing compounds) in aqueous or organic solvents to liberate 2,4,6-trichlorophenylhydrazine with fewer by-products.

- Typical solvents include acetic acid, isopropanol, hydrocarbons, or chlorinated hydrocarbons.

- Reaction temperatures vary from ambient to 100°C with reaction times from several hours to overnight.

- Purification involves filtration, washing, and vacuum drying to obtain high-purity 2,4,6-trichlorophenyl derivatives.

This method is more economical and environmentally friendly due to reduced by-product formation.

Preparation of 2-(Trifluoromethyl)benzenesulfonyl Chloride

The 2-(trifluoromethyl)benzenesulfonyl chloride moiety is typically synthesized via sulfonylation of trifluoromethyl-substituted benzene derivatives.

While direct reports on 2-(trifluoromethyl)benzenesulfonyl chloride synthesis are limited, a closely related compound, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride, has a well-documented preparation route that can inform the synthesis of related sulfonyl chlorides.

Representative Method (Based on CN Patent CN105801454A):

- Step 1: Thioetherification

2-chloro-1-nitro-3-(trifluoromethyl)benzene reacts with n-propyl mercaptan in the presence of potassium carbonate as an acid-binding agent and a solvent (e.g., polar aprotic solvent) at 15–80°C for 1–8 hours. - Step 2: Fluorination

The resulting intermediate is treated with tetrabutylammonium fluoride at 75–120°C for 1–6 hours to introduce fluorine atoms. - Step 3: Etherification

Reaction with 2,2-difluoroethanol and sodium hydride at 15–70°C for 1–15 hours forms the difluoroethoxy-substituted intermediate. - Step 4: Chlorosulfonation

The final step involves reaction with chlorine gas at 15–60°C for 1–6 hours to introduce the sulfonyl chloride group.

This multi-step process offers a mild reaction environment and relatively high yields, with advantages in process simplicity and product purity.

Formation of 2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate

The final compound is an ester formed by the reaction of 2,4,6-trichlorophenol (or its derivatives) with 2-(trifluoromethyl)benzenesulfonyl chloride.

General Esterification Approach:

-

- 2,4,6-Trichlorophenol (prepared or commercially obtained)

- 2-(Trifluoromethyl)benzenesulfonyl chloride (prepared as above)

-

- Base such as pyridine or triethylamine to neutralize HCl formed during the reaction

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran

- Temperature: Typically 0°C to room temperature to control reaction rate and selectivity

- Time: 1–12 hours depending on scale and conditions

Procedure:

The sulfonyl chloride is added dropwise to a stirred solution of 2,4,6-trichlorophenol and base in the solvent. After completion, the reaction mixture is washed to remove salts and impurities, then purified by recrystallization or chromatography.

This esterification is a standard method for sulfonate ester synthesis and yields the target compound with high purity.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

The chlorination and hydrazine formation steps for the 2,4,6-trichlorophenyl moiety require careful control to minimize hazardous by-products such as sulfur dioxide and polychlorinated biphenyls, which pose environmental and safety risks.

The multi-step synthesis of trifluoromethyl-substituted benzenesulfonyl chlorides benefits from the use of phase-transfer catalysts (e.g., tetrabutylammonium fluoride) and mild chlorosulfonation conditions, improving overall yield and purity.

Esterification reactions to form sulfonate esters are well-established, but require anhydrous conditions and appropriate base selection to prevent hydrolysis and side reactions.

No direct synthetic routes combining all steps into a single-pot synthesis have been reported, indicating the necessity of isolating key intermediates for optimal yields and purity.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-trichlorophenyl 2-(trifluoromethyl)benzenesulfonate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation or esterification reactions. For example, analogous trichlorophenyl compounds are synthesized via nucleophilic substitution between sulfonyl chlorides and trichlorophenol derivatives under anhydrous conditions . Key parameters include:

- Catalyst choice : Use of triethylamine or DMAP to enhance reaction rates.

- Solvent selection : Dichloromethane or THF for solubility control.

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the sulfonate group).

Monitoring via TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- FT-IR/Raman : Identify characteristic vibrations (e.g., S=O stretch at ~1350–1200 cm⁻¹, C-Cl stretches at 750–550 cm⁻¹) .

- NMR : ¹⁹F NMR detects trifluoromethyl groups (δ ≈ -60 ppm), while ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolves steric effects of the trichlorophenyl group and confirms sulfonate ester geometry (using SHELXL/SHELXT for refinement) .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic conditions : The sulfonate ester is hydrolytically stable due to electron-withdrawing Cl and CF₃ groups, but prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the ester bond .

- Basic conditions : Susceptible to nucleophilic attack (e.g., by hydroxide ions) at the sulfur center, leading to sulfonic acid formation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:

- HOMO-LUMO analysis : The trichlorophenyl group contributes to a low HOMO energy (-6.2 eV), localizing electron density on sulfur, while the CF₃ group lowers LUMO energy (-1.8 eV), favoring charge-transfer interactions .

- Reactivity predictions : DFT calculations (using Gaussian or ORCA) model transition states for hydrolysis or nucleophilic substitution, guiding experimental design .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Methodological Answer:

- Antimicrobial studies : Discrepancies in MIC values (e.g., 2–32 µg/mL against Candida albicans) may arise from assay conditions (e.g., pH, solvent polarity affecting solubility) .

- Resolution strategies :

- Standardize testing protocols (CLSI guidelines).

- Use LC-MS to verify compound stability during assays .

Q. How does the compound’s crystal packing influence its physicochemical properties?

Methodological Answer:

- X-ray data : The trichlorophenyl group’s steric bulk creates a herringbone packing motif, reducing solubility in polar solvents .

- Thermal analysis : DSC reveals a high melting point (~180°C) due to strong van der Waals interactions between aromatic rings .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Critical Analysis:

- Impurity sources : Residual solvents (e.g., DCM) or unreacted starting materials (e.g., 2-(trifluoromethyl)benzenesulfonyl chloride) may skew yield calculations .

- Purification methods : Column chromatography (silica vs. alumina) or recrystallization (solvent polarity) impacts recovery rates .

Key Research Findings Table

| Property | Value/Observation | Technique | Reference |

|---|---|---|---|

| Synthetic Yield | 65–78% (optimized with Et₃N in DCM) | HPLC purity >98% | |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G(d,p) | |

| Antifungal Activity | MIC = 8 µg/mL (Aspergillus niger) | Broth microdilution | |

| Thermal Stability | Decomposition at 220°C | TGA/DSC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.